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Compound of Interest |

Compound Name: 3-Fluoro-2-phenylpyridine
CAS No.: 1214342-78-5
Cat. No.: B13033059

Executive Summary

3-Fluoro-2-phenylpyridine (CAS: 361147-22-0) represents a specialized heterocyclic scaffold
bridging the gap between high-performance optoelectronics and medicinal chemistry.[1]
Distinguished by the steric and electronic influence of the ortho-fluorine atom relative to the
biaryl axis, this compound serves as a critical ligand in Iridium(lll) complexes for Organic Light-
Emitting Diodes (OLEDs) and as a metabolically stable pharmacophore in drug discovery. This
guide provides a rigorous technical breakdown of its structural properties, synthetic
methodologies, and functional applications.[1]

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5]1[6][7]1[8][9][10]

The introduction of a fluorine atom at the 3-position of the pyridine ring creates a unique
electronic environment. Unlike its non-fluorinated analog (2-phenylpyridine), the 3-fluoro variant
exhibits altered basicity and a twisted biaryl conformation due to steric repulsion between the
fluorine and the ortho-hydrogens of the phenyl ring.

Table 1: Physicochemical Specifications
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Property Data Note
IUPAC Name 3-Fluoro-2-phenylpyridine
Distinct from 2-phenylpyridine
CAS Number 361147-22-0
(1008-89-5)
Molecular Formula Ci1HsFN
Molecular Weight 173.19 g/mol
) Colorless to pale yellow ) ) ]
Physical State ) ) Low melting point solid
oil/solid
Boiling Point ~281 °C (Predicted)
LogP 2.88 Lipophilic character
Reduced basicity vs. pyridine
pKa ~2.5 - 3.0 (Predicted) (5.[2][3]2) due to F-inductive

effect

Structural Analysis & Electronic Effects[1]
The Ortho-Fluorine Effect

The location of the fluorine atom at the 3-position is structurally defining.

« Steric Torsion: The van der Waals radius of fluorine (1.47 A) is larger than hydrogen (1.20 A).
Its proximity to the phenyl ring forces the molecule out of planarity to minimize steric clash
with the phenyl ortho-protons. This non-planar geometry is critical in preventing 1t-stacking
aggregation in OLED active layers, thereby reducing self-quenching.[1]

o Electronic Modulation: The high electronegativity of fluorine (

) exerts a strong inductive withdrawal (-1 effect) on the pyridine ring. This lowers the energy
of both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular
Orbital (LUMO), increasing the oxidation potential—a desirable trait for electron-transport
materials.
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Synthetic Methodology: Suzuki-Miyaura Coupling[1]
[13]

The most robust route to 3-Fluoro-2-phenylpyridine is the Palladium-catalyzed cross-coupling
of 2-chloro-3-fluoropyridine with phenylboronic acid.[1] This method is preferred over direct
fluorination due to regioselectivity challenges.[1]

Reaction Protocol

Obijective: Synthesis of 3-Fluoro-2-phenylpyridine on a 10 mmol scale.

Reagents:

2-Chloro-3-fluoropyridine (1.31 g, 10 mmol)

Phenylboronic acid (1.46 g, 12 mmol, 1.2 equiv)

Palladium(0) tetrakis(triphenylphosphine) [Pd(PPhs)4] (5 mol%) OR Pd(dppf)Cl: (for sterically
hindered substrates)

Potassium Carbonate (K2COs) (2.76 g, 20 mmol, 2.0 equiv)

Solvent System: 1,4-Dioxane / Water (4:1 ratio, degassed)

Step-by-Step Procedure:

Preparation: In a dry Schlenk flask, combine the aryl halide, boronic acid, and base.

Degassing: Evacuate and backfill with Nitrogen (

) three times to remove oxygen (critical to prevent homocoupling and catalyst deactivation).

[1]

Catalyst Addition: Add the Pd catalyst under a positive stream of

[1]

Solvation: Add the degassed Dioxane/Water mixture via syringe.
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e Reaction: Heat the mixture to 90°C for 12—-16 hours. Monitor via TLC (Hexane:EtOAc 8:2) or
LC-MS.[1][4]

e Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water
followed by brine.[1] Dry the organic phase over anhydrous

[1][4]

 Purification: Concentrate in vacuo. Purify the residue via flash column chromatography on
silica gel (Gradient: 0-10% EtOAc in Hexanes).

Synthetic Workflow Diagram

Catalysis:
Add Pd(PPh3)4
(5 mol%)

Reaction Workup:
Heat to 90°C Complete Extract (EtOAc)
12-16 Hours Wash (Brine)

Dry (Na2S04)

Solvation & Base:
Add K2CO3
DI 0 (4:1)

Degassing
N2 Purge (3x) —nettAm
Remove 02

Click to download full resolution via product page

Caption: Optimized Suzuki-Miyaura cross-coupling workflow for the synthesis of 3-Fluoro-2-
phenylpyridine.

Spectroscopic Characterization (Expected Data)

Verification of the structure relies on identifying the specific coupling patterns induced by the
fluorine atom (

spin 1/2).
e NMR (400 MHz, CDCIs):

o 8.50 (d, 1H, H-6): The proton adjacent to the pyridine nitrogen is typically the most
deshielded.

o 7.90 - 8.00 (m, 2H, Phenyl-ortho): The phenyl protons ortho to the pyridine ring.

o 7.40 - 7.55 (m, 4H, Phenyl-meta/para + Pyridine H-4):
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» Note: The H-4 proton (on pyridine) will appear as a complex multiplet (ddd) due to
coupling with H-5 and the large

coupling (~8-10 Hz) from the adjacent fluorine.
o 7.20 - 7.30 (m, 1H, Pyridine H-5): Coupled to H-4 and H-6.
e NMR:
o Expect a singlet (or multiplet if proton-coupled) around -120 to -130 ppm, characteristic of

fluoropyridines.

Applications in Research & Development
Optoelectronics: Iridium(lll) Complexes for OLEDs

3-Fluoro-2-phenylpyridine is a premier cyclometalating ligand (

ligand) for phosphorescent Iridium complexes, such as derivatives of

e Color Tuning: The electron-withdrawing fluorine stabilizes the HOMO of the metal complex.
According to Molecular Orbital theory, this widens the HOMO-LUMO gap (

), resulting in a blue-shift of the emission wavelength compared to the parent
(Green).

« Stability: The C-F bond is electrochemically robust, improving the device's operational
lifetime by resisting oxidative degradation during hole transport.[1]

Medicinal Chemistry: Bioisosterism

In drug design, the 3-fluoro-2-phenylpyridine scaffold acts as a bioisostere for biaryl systems.

[1]

o Metabolic Blocking: The C3 position of the pyridine ring is a common site for metabolic
oxidation (hydroxylation) by Cytochrome P450 enzymes. Substituting hydrogen with fluorine
blocks this metabolic soft spot, significantly extending the half-life (
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) of the drug candidate.

» Kinase Inhibition: This scaffold is frequently observed in inhibitors targeting Aurora Kinases
and p38 MAP Kinase, where the pyridine nitrogen functions as a hydrogen bond acceptor in
the ATP-binding pocket.[1]

Safety & Handling

While specific toxicological data for this derivative is limited, it should be handled with the
standard precautions applicable to halogenated pyridines.[1]

e GHS Classification (Inferred):

o H315: Causes skin irritation.[1]

o H319: Causes serious eye irritation.[1]

o H335: May cause respiratory irritation.[1]
» Storage: Store under inert atmosphere (

or Ar) at 2-8°C. The compound may be light-sensitive; amber vials are recommended.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [3-Fluoro-2-phenylpyridine: Technical Analysis &
Application Guide[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://iwww.benchchem.com/product/b13033059#chemical-structure-and-properties-of-3-
fluoro-2-phenylpyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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